molecular formula C26H19N3O5 B11157860 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide

Cat. No.: B11157860
M. Wt: 453.4 g/mol
InChI Key: OEVYHOLFYIKCOV-UHFFFAOYSA-N
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Description

    Starting Material: 2-hydroxybenzaldehyde

    Reagents: Methyl iodide, base (e.g., potassium carbonate)

    Conditions: Reflux in an organic solvent such as acetone

    Reaction: 2-hydroxybenzaldehyde is alkylated with methyl iodide in the presence of a base to form the benzofuran moiety.

  • Coupling Reaction

      Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Conditions: Room temperature in an organic solvent such as dichloromethane

      Reaction: The quinazolinone core and benzofuran moiety are coupled together using a coupling agent to form the final compound.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide typically involves multi-step organic reactions

    • Preparation of Quinazolinone Core

        Starting Material: Anthranilic acid

        Reagents: Phosgene, ammonia

        Conditions: Reflux in an organic solvent such as toluene

        Reaction: Anthranilic acid reacts with phosgene to form isatoic anhydride, which is then treated with ammonia to yield the quinazolinone core.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

        Conditions: Aqueous or organic solvent, room temperature to reflux

        Products: Oxidized derivatives of the quinazolinone or benzofuran moieties

    • Reduction

        Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

        Conditions: Organic solvent, room temperature to reflux

        Products: Reduced derivatives of the quinazolinone or benzofuran moieties

    • Substitution

        Reagents: Nucleophiles such as amines or thiols

        Products: Substituted derivatives at the quinazolinone or benzofuran moieties

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide

      Reducing Agents: Sodium borohydride, lithium aluminum hydride

      Nucleophiles: Amines, thiols

      Solvents: Dichloromethane, acetone, toluene

    Major Products

    The major products formed from these reactions are typically oxidized, reduced, or substituted derivatives of the original compound, which may have different pharmacological properties.

    Scientific Research Applications

    • Medicinal Chemistry

        Anticancer Agents: The compound’s structure suggests potential activity against cancer cells, making it a candidate for anticancer drug development.

        Antimicrobial Agents: The quinazolinone and benzofuran moieties are known for their antimicrobial properties.

    • Biological Studies

        Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, useful in studying enzyme function and regulation.

        Receptor Binding: Potential to bind to specific receptors, aiding in the study of receptor-ligand interactions.

    • Industrial Applications

        Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

        Material Science:

    Mechanism of Action

    The mechanism of action of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways.

    Comparison with Similar Compounds

    Similar Compounds

      2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the benzofuran moiety, potentially altering its biological activity.

      N-(3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl)acetamide: Lacks the quinazolinone core, which may affect its pharmacological properties.

    Uniqueness

    2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide is unique due to the combination of the quinazolinone and benzofuran moieties, which may confer distinct biological activities and therapeutic potential compared to similar compounds.

    Properties

    Molecular Formula

    C26H19N3O5

    Molecular Weight

    453.4 g/mol

    IUPAC Name

    N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

    InChI

    InChI=1S/C26H19N3O5/c1-15-18-12-11-17(13-21(18)34-24(15)23(31)16-7-3-2-4-8-16)27-22(30)14-29-25(32)19-9-5-6-10-20(19)28-26(29)33/h2-13H,14H2,1H3,(H,27,30)(H,28,33)

    InChI Key

    OEVYHOLFYIKCOV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(OC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C(=O)C5=CC=CC=C5

    Origin of Product

    United States

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